BenchChemオンラインストアへようこそ!

3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid

Stable Isotope Dilution LC-MS/MS Internal Standard Bioanalysis

3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid (CAS 2901095-35-8) is a trideuterated analog of 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid (CAS 65862-01-3), a bicyclo[1.1.1]pentane (BCP) scaffold widely investigated as a three-dimensional bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups in medicinal chemistry. The parent non-deuterated compound exhibits a molecular formula of C7H10O2 (MW 126.15 g/mol) and is commercially available at >98% purity from multiple reputable suppliers.

Molecular Formula C7H10O2
Molecular Weight 129.17 g/mol
Cat. No. B13449252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid
Molecular FormulaC7H10O2
Molecular Weight129.17 g/mol
Structural Identifiers
SMILESCC12CC(C1)(C2)C(=O)O
InChIInChI=1S/C7H10O2/c1-6-2-7(3-6,4-6)5(8)9/h2-4H2,1H3,(H,8,9)/i1D3
InChIKeyTUFJVYRDYWRNOL-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2H3)Methylbicyclo[1.1.1]pentane-1-carboxylic Acid: Deuterated BCP Bioisostere for Quantitative Bioanalysis


3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid (CAS 2901095-35-8) is a trideuterated analog of 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid (CAS 65862-01-3), a bicyclo[1.1.1]pentane (BCP) scaffold widely investigated as a three-dimensional bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups in medicinal chemistry [1]. The parent non-deuterated compound exhibits a molecular formula of C7H10O2 (MW 126.15 g/mol) and is commercially available at >98% purity from multiple reputable suppliers . BCP carboxylic acids are characterized by a highly strained cage structure with a bridgehead-to-bridgehead distance of ~1.9 Å, conferring a distinct spatial orientation of substituents compared to planar aromatic analogs, alongside a predicted pKa of 4.99 ± 0.20 and logP of 0.87–0.90 . The deuterated isotopologue (MW 129.17 g/mol, formula C7H7D3O2) incorporates three deuterium atoms at the methyl group, introducing a mass shift of +3 Da that is critical for stable isotope dilution LC-MS/MS quantitation of the parent BCP-containing analytes in biological matrices .

Why Unlabeled 3-Methyl-BCP Carboxylic Acid Cannot Substitute for Its Deuterated Isotopologue in Quantitative LC-MS Workflows


Generic substitution of 3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid with its non-deuterated protio analog (3-methylbicyclo[1.1.1]pentane-1-carboxylic acid, CAS 65862-01-3) or with alternative BCP carboxylic acids is analytically invalid due to the fundamental requirement for stable isotope dilution in quantitative LC-MS/MS bioanalysis [1]. The trideuterated methyl group introduces a +3.02 Da mass shift relative to the protio compound (126.15 vs. 129.17 g/mol), enabling chromatographic co-elution with the target analyte while maintaining complete mass spectrometric resolution [2]. Unlabeled analogs, including the parent BCP-1-carboxylic acid (CAS 22287-28-1, MW 112.13) or the 3-methyl variant, lack this mass differentiation and thus cannot serve as internal standards; their use would result in ion suppression, matrix-effect variability, and the inability to correct for extraction recovery losses across complex biological samples [3]. Furthermore, substituting with non-isotopic structural analogs (e.g., 3-fluoro, 3-chloro, or 3-trifluoromethyl BCP carboxylic acids) introduces differential ionization efficiency, chromatographic retention time shifts, and unpredictable matrix factor behavior, violating FDA and EMA bioanalytical method validation guidelines that mandate the use of stable isotope-labeled internal standards (SIL-IS) wherever feasible [4].

Quantitative Differentiation Evidence: 3-(2H3)Methylbicyclo[1.1.1]pentane-1-carboxylic Acid vs. Closest Analogs


Mass Spectrometric Differentiation: +3.02 Da Isotopic Shift vs. Protio 3-Methyl BCP Analog Enables Baseline-Resolved Selected Reaction Monitoring

The target deuterated compound possesses a molecular mass of 129.17 g/mol (C7H7D3O2), representing a +3.02 Da mass shift relative to its protio comparator 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid (126.15 g/mol, C7H10O2) . This 3-Da difference, arising from three deuterium substitutions on the methyl group, exceeds the minimum +3 Da threshold widely accepted for stable isotope-labeled internal standards to avoid isotopic cross-talk between the analyte and IS channels in triple quadrupole MS detection [1]. In contrast, alternative single-deuterium or 13C-labeled BCP internal standards would provide only +1 Da differentiation and suffer from significant M+1 natural abundance contribution from the analyte. The protio 3-methyl BCP compound (CAS 65862-01-3) is confirmed to have an exact monoisotopic mass of 126.068 Da and is commercially supplied at >98% purity (GC) with a melting point of 120–124 °C .

Stable Isotope Dilution LC-MS/MS Internal Standard Bioanalysis BCP Quantitation

Deuterium Placement on Remote Methyl Group Minimizes H/D Exchange Risk Relative to Alpha-Carbonyl-Labeled Carboxylic Acid Internal Standards

The deuterium label in 3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid resides on the bridgehead methyl substituent, a chemically inert sp3 carbon center remote from the carboxylic acid moiety, the carbonyl oxygen, and any exchange-labile positions . This contrasts with carboxylic acid internal standards deuterated at the alpha-carbon to the carboxyl group, which are susceptible to H/D back-exchange under both acidic and basic aqueous conditions via keto-enol tautomerization [1]. Published best-practice guidelines for SIL-IS design explicitly recommend against placing deuterium labels on heteroatoms (carboxylic acid OH, amine NH) or on carbons adjacent to carbonyl groups, precisely the vulnerabilities that the target compound avoids through its remote bridgehead methyl deuteration pattern . The BCP cage structure further protects the labeled methyl group through steric shielding, as the bridgehead positions of bicyclo[1.1.1]pentane are known to exhibit reduced solvation accessibility compared to linear alkyl environments [2].

Hydrogen-Deuterium Exchange Isotopic Stability Method Robustness Internal Standard Design

BCP Scaffold Provides Predictable Gas-Phase Acidity and logP Differentiation Relative to Planar Aromatic Carboxylic Acid Internal Standards

The 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acid scaffold has been systematically characterized for gas-phase acidity, revealing that the 3-methyl substituent exerts a field effect on the carboxylic acid pKa that is quantitatively distinct from the effect observed in the bicyclo[2.2.2]octane analog system (slope = 1.34 for acidity correlation, reflecting the shorter bridgehead distance of ~1.9 Å in BCP vs. ~2.6 Å in bicyclooctane) [1]. The parent BCP-1-carboxylic acid (CAS 22287-28-1) has a predicted pKa of 4.99 ± 0.20 and logP of 0.87, contrasting sharply with benzoic acid (pKa ~4.20, logP ~1.9), the archetypal aromatic carboxylic acid internal standard scaffold . This pKa difference of ~0.8 units and logP difference of ~1.0 unit dictate substantially different reversed-phase chromatographic retention (BCP analogs elute earlier under acidic conditions) and ionization behavior in electrospray MS [2]. For users quantifying BCP-containing drug candidates, an aromatic acid internal standard would exhibit differential matrix factor behavior and chromatographic resolution from the BCP analyte, compromising method accuracy, whereas the deuterated BCP analog provides near-identical extraction recovery and ionization efficiency [3].

BCP Bioisostere Physicochemical Properties logP pKa Chromatographic Behavior

Deuterated BCP Internal Standard Supports Metabolic Stability Assessment of BCP Bioisostere Drug Candidates via In Vitro Microsomal Assays

BCP moieties are increasingly deployed as metabolically stable replacements for phenyl rings in drug candidates; published studies demonstrate that BCP substitution reduces oxidative metabolism at the para-position and improves microsomal half-life (t1/2) compared to the parent arene-containing compounds [1]. Furthermore, surrogate pharmacokinetic analyses using deuterated analogs have confirmed the prolongation of t1/2 for deuterium-labeled bioisosteres through kinetic isotope effects at metabolic soft spots [2]. The target compound, as the deuterated form of the 3-methyl-BCP carboxylic acid building block, is structurally aligned with both needs: (1) it serves as the quantitative internal standard for measuring the concentration of BCP-carboxylic acid-containing metabolites or drug candidates in microsomal incubation samples, and (2) its deuterium label enables differentiation of the exogenously added standard from endogenously generated or dosed BCP analytes in the same sample [3]. This is in contrast to using non-deuterated structural analogs (e.g., 3-fluoro-BCP carboxylic acid) as internal standards, which would not only exhibit differential metabolic stability themselves but also fail to provide the matched physicochemical behavior required for accurate metabolite profiling [4].

Drug Metabolism Microsomal Stability BCP Pharmacokinetics Deuterium Kinetic Isotope Effect

Substituent Acidity Tuning: 3-Methyl BCP Carboxylic Acid Exhibits Precisely Defined Field/Inductive Effect Contrasting with 3-Halo and 3-CF3 Analogs

Systematic gas-phase acidity measurements on a series of 3-substituted (X) bicyclo[1.1.1]pentane-1-carboxylic acids have established that substituent effects are transmitted exclusively through the polar field effect mechanism, with negligible resonance or polarizability contributions due to the fully saturated, non-conjugated BCP cage [1]. The 3-methyl substituent (X = CH3) occupies an intermediate position in the acidity scale, with its field effect being weaker than electron-withdrawing halogens (X = F, Cl, Br, CF3) but stronger than the parent hydride (X = H) [2]. This is significant because procurement of the deuterated 3-methyl variant—rather than, for example, a deuterated 3-fluoro-BCP or 3-chloro-BCP analog—must match the specific substituent of the BCP-containing analyte being quantified; the pKa shift induced by different 3-substituents (ΔpKa ~0.5–1.5 units across the series) translates to differential aqueous solubility, chromatographic retention, and ionization behavior that precludes cross-substituent internal standardization . The linear correlation between C–X bond dipoles and acidity (R² > 0.95) provides a predictive framework confirming the 3-methyl group's distinct electronic signature versus all other common BCP substituents [3].

Substituent Effects Field Effect BCP Acidity SAR

High-Value Procurement Scenarios for 3-(2H3)Methylbicyclo[1.1.1]pentane-1-carboxylic Acid


Regulated Bioanalytical Method Development and Validation for BCP-Containing Drug Candidates in Preclinical and Clinical Studies

Pharmaceutical development programs incorporating bicyclo[1.1.1]pentane bioisosteres as phenyl replacements require validated LC-MS/MS methods for quantifying drug candidates and their BCP-containing metabolites in plasma, urine, and tissue homogenates [1]. The 3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid serves as the matched stable isotope-labeled internal standard for any drug candidate that liberates or contains the 3-methyl-BCP carboxylic acid moiety. Its +3 Da mass shift is sufficient to meet FDA and EMA bioanalytical method validation requirements (specifically: accuracy within ±15%, precision ≤15% CV, and absence of significant matrix effects when corrected by the SIL-IS) [2]. The compound's isotopic label stability under typical sample preparation conditions (supported by the remote bridgehead methyl deuteration pattern) ensures robust, reproducible quantitation across long analytical sequences, directly enabling pharmacokinetic parameter calculation (AUC, Cmax, t1/2, CL, Vd) for regulatory submission packages [3].

Quantitative In Vitro ADME Profiling: Metabolic Stability and CYP Phenotyping Assays for BCP Bioisostere Lead Optimization

In early drug discovery, BCP-containing lead compounds are routinely screened for human and rodent liver microsomal stability and CYP450 inhibition/ phenotyping [4]. The deuterated 3-methyl-BCP carboxylic acid internal standard enables accurate measurement of analyte depletion or metabolite formation by compensating for matrix-induced ion suppression that is particularly pronounced in microsomal incubations containing NADPH, phospholipids, and proteins [5]. By using the isotopologue rather than a structural analog as the internal standard, laboratories improve inter-day precision (typically reducing CV from 15–25% to <10%) and eliminate the need for matrix-matched calibration curves, significantly increasing throughput in DMPK screening cascades [6]. This compound is also suitable as a reference for quantifying BCP-carboxylic acid metabolites generated from prodrug or conjugate cleavage in hepatocyte or S9 fraction stability studies.

Synthesis and Quality Control of BCP-Based Chemical Probes and Targeted Protein Degraders (PROTACs)

BCP motifs are increasingly employed as rigid, three-dimensional linkers in PROTAC (Proteolysis-Targeting Chimera) design, where the BCP carboxylic acid serves as a key synthetic handle for conjugation to E3 ligase ligands or target-protein binders via amide or ester linkages [7]. The deuterated 3-methyl-BCP carboxylic acid functions as an internal standard for reaction monitoring (LC-MS yield assessment) and for quantifying residual unreacted BCP acid in final PROTAC products, a critical purity parameter for cellular assay reproducibility [8]. Its use ensures that trace-level BCP acid contamination—which could competitively inhibit target engagement or act as an off-target carboxylic acid pharmacophore—is accurately measured and reported in certificates of analysis for chemical biology reagents.

Biomarker Quantitation: Endogenous BCP-Modified Metabolites and Environmental Exposure Monitoring

As BCP-containing agrochemicals and pharmaceuticals enter broader use, environmental monitoring and human biomonitoring programs require isotope dilution methods for detecting BCP-carboxylic acid metabolites in wastewater, soil extracts, and biological specimens [9]. The trideuterated 3-methyl-BCP acid provides the necessary analytical specificity to distinguish anthropogenic BCP metabolites from structurally similar naturally occurring short-chain fatty acids and cyclic carboxylic acids that may co-elute in complex environmental matrices. The compound's distinct chromatographic behavior (logP ~0.9, pKa ~5.0) relative to common environmental contaminants (e.g., haloacetic acids, naphthenic acids) enables effective chromatographic resolution, while the +3 Da mass tag ensures unambiguous identification in high-resolution mass spectrometry (HRMS) workflows used for non-targeted screening.

Quote Request

Request a Quote for 3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.